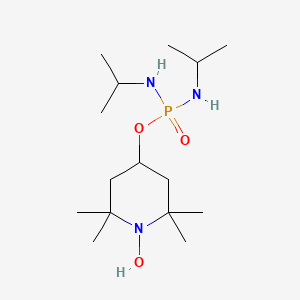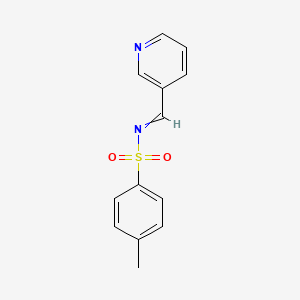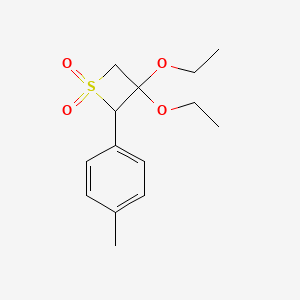![molecular formula C10H19N4OPS B14011743 1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine CAS No. 70509-02-3](/img/structure/B14011743.png)
1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine is a complex organic compound with a molecular formula of C10H19N4OPS This compound is characterized by its unique structure, which includes a phenoxy group, a phosphinothioyl group, and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the phenoxy group: This can be achieved through the reaction of phenol with appropriate reagents to introduce the desired substituents.
Introduction of the phosphinothioyl group: This step involves the reaction of a phosphine compound with sulfur to form the phosphinothioyl group.
Coupling with hydrazine: The final step involves the coupling of the intermediate compounds with hydrazine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or as a tool for studying disease mechanisms.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dimethyl-1-[(methylamino)-phenoxy-phosphinothioyl]hydrazine: Lacks one methyl group compared to the target compound.
1,2-dimethyl-1-[(methyl-methylamino)-phenoxy-phosphinothioyl]hydrazine: Lacks one amino group compared to the target compound.
Uniqueness
1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
70509-02-3 |
|---|---|
Fórmula molecular |
C10H19N4OPS |
Peso molecular |
274.33 g/mol |
Nombre IUPAC |
1,2-dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine |
InChI |
InChI=1S/C10H19N4OPS/c1-11-13(3)16(17,14(4)12-2)15-10-8-6-5-7-9-10/h5-9,11-12H,1-4H3 |
Clave InChI |
NBTMVGZQOZKKEQ-UHFFFAOYSA-N |
SMILES canónico |
CNN(C)P(=S)(N(C)NC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)


![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)

![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)

